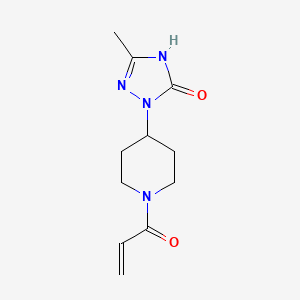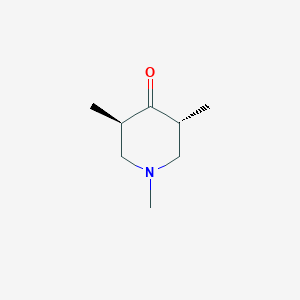
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and is widely used as a research tool to study Parkinson's disease, neurodegeneration, and mitochondrial dysfunction.
Mecanismo De Acción
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one inhibits mitochondrial complex I, which is a critical component of the electron transport chain. This leads to the generation of reactive oxygen species and mitochondrial dysfunction, which ultimately results in the degeneration of dopaminergic neurons in the substantia nigra. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is metabolized to MPP+ by monoamine oxidase-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria and inhibits complex I, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has been shown to induce Parkinson's disease-like symptoms in animal models. These symptoms include tremors, rigidity, and bradykinesia. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one also induces the degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been shown to induce mitochondrial dysfunction and oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent and specific inhibitor of mitochondrial complex I, making it an excellent research tool for studying mitochondrial dysfunction and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models are well-established and widely used in preclinical drug development. However, there are limitations to using 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one in lab experiments. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is highly toxic and requires specialized equipment and expertise for handling. Additionally, 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models do not fully recapitulate the human disease.
Direcciones Futuras
There are several future directions for 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one research. One direction is to develop new therapies that target mitochondrial dysfunction and oxidative stress in neurodegenerative diseases. Another direction is to develop new animal models that better recapitulate the human disease. Additionally, there is a need for better understanding of the mechanisms underlying 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced neurodegeneration and the role of mitochondrial dysfunction in other neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one involves the reaction of 1-acetyl-4-(4-methoxyphenyl)piperazine with methylhydrazinecarboxylate. The resulting compound is then reacted with acryloyl chloride to produce 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one. The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a multistep process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is widely used as a research tool to study Parkinson's disease and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent inhibitor of mitochondrial complex I, which leads to the generation of reactive oxygen species and mitochondrial dysfunction. This results in the degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Propiedades
IUPAC Name |
5-methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-10(16)14-6-4-9(5-7-14)15-11(17)12-8(2)13-15/h3,9H,1,4-7H2,2H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYDMOXSFAVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2949675.png)




![N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949682.png)


![3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2949689.png)